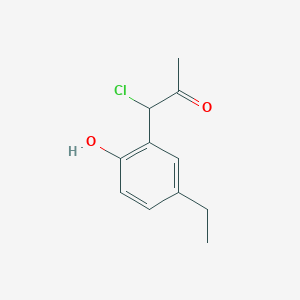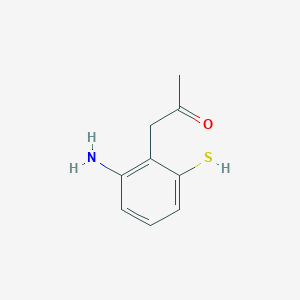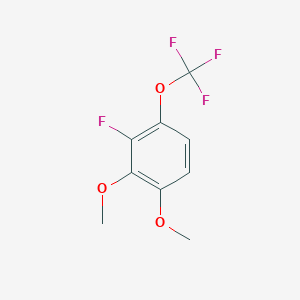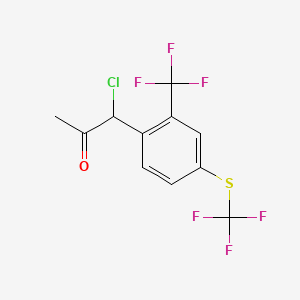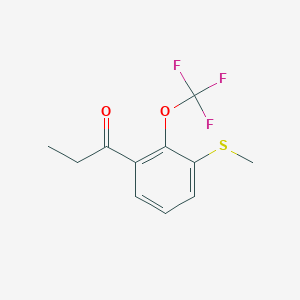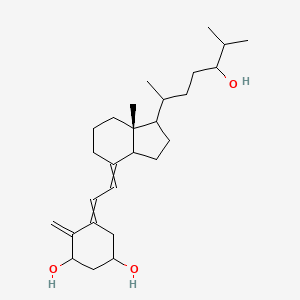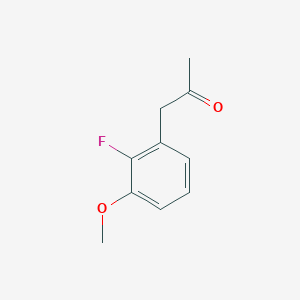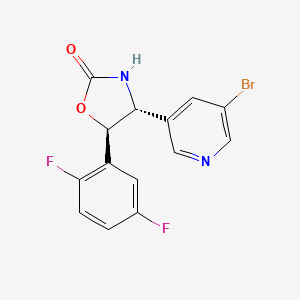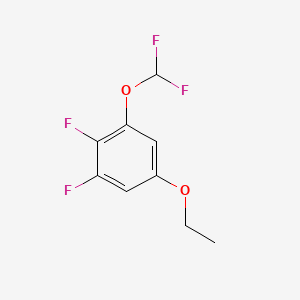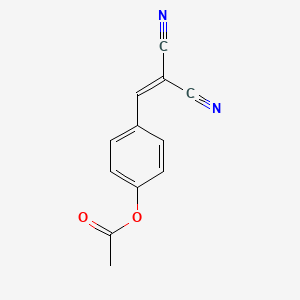
4-(2,2-Dicyanovinyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Dicyanovinyl)phenyl acetate is an organic compound characterized by the presence of a phenyl ring substituted with a dicyanovinyl group and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dicyanovinyl)phenyl acetate typically involves the reaction of 4-formylphenyl acetate with malononitrile in the presence of a base, such as piperidine, through a Knoevenagel condensation reaction . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dicyanovinyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanovinyl group to amines or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
4-(2,2-Dicyanovinyl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(2,2-Dicyanovinyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The dicyanovinyl group can participate in electron-withdrawing interactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways and cellular processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2-Dicyanovinyl)phenyl (2,5-dichlorophenoxy)acetate
- 1-(2,2-Dicyanovinyl)-2,5-dimethoxybenzene
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, solubility, and ease of synthesis .
Properties
CAS No. |
19310-87-3 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
[4-(2,2-dicyanoethenyl)phenyl] acetate |
InChI |
InChI=1S/C12H8N2O2/c1-9(15)16-12-4-2-10(3-5-12)6-11(7-13)8-14/h2-6H,1H3 |
InChI Key |
YFUZLOBPZJYAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


